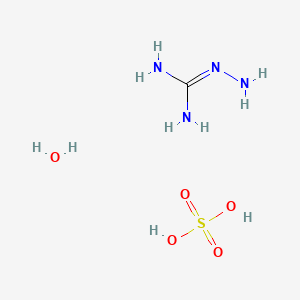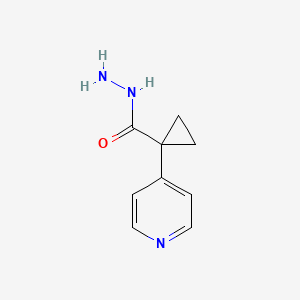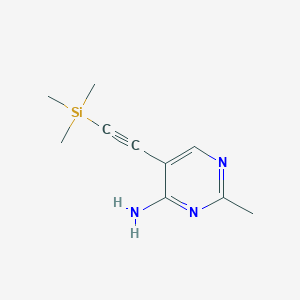![molecular formula C9H5N3S2 B13118178 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is a heterocyclic compound that features both a thiadiazole and a benzothiazole ring. These structures are known for their diverse biological activities and are often used as pharmacophores in drug design. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst such as zinc oxide nanoparticles in absolute ethanol . Another method involves the use of thiourea and substituted benzaldehydes under conventional heating or ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
化学反応の分析
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzothiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiadiazole rings.
科学的研究の応用
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole has several scientific research applications:
作用機序
The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosine kinase enzymes like EGFR by binding to the active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cancer cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole
- Benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives
- Thiazole derivatives
Uniqueness
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This duality allows it to exhibit a wide range of biological activities, making it more versatile compared to compounds with a single heterocyclic ring.
特性
分子式 |
C9H5N3S2 |
|---|---|
分子量 |
219.3 g/mol |
IUPAC名 |
2-(thiadiazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H5N3S2/c1-2-4-8-6(3-1)10-9(14-8)7-5-13-12-11-7/h1-5H |
InChIキー |
AGOWOYVBWHWGHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















